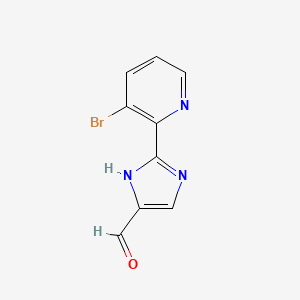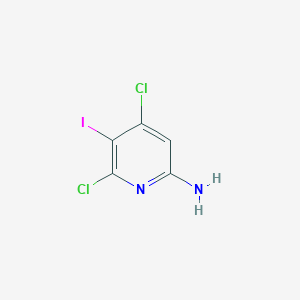![molecular formula C11H6Cl2N2O B13681619 6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)
6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring. The presence of chlorine atoms at positions 6 and 8, along with a furyl group at position 2, imparts unique chemical properties to this compound. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by chlorination to introduce the chlorine atoms at positions 6 and 8. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring scalability for large-scale production .
化学反応の分析
Types of Reactions: 6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form corresponding furanones under oxidative conditions.
Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazo derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Oxidation: Formation of furanones.
Reduction: Formation of dihydroimidazo derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
科学的研究の応用
6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine has found applications in various fields of scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the biological system under study .
類似化合物との比較
2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
2-(2-Furyl)imidazo[1,2-a]pyridine: Similar structure but lacks chlorine atoms at positions 6 and 8.
6-Chloro-2-(2-furyl)imidazo[1,2-a]pyridine: Contains only one chlorine atom at position 6.
Uniqueness: 6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual chlorination enhances its potential as a versatile scaffold for the development of new compounds with diverse applications.
特性
分子式 |
C11H6Cl2N2O |
|---|---|
分子量 |
253.08 g/mol |
IUPAC名 |
6,8-dichloro-2-(furan-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H6Cl2N2O/c12-7-4-8(13)11-14-9(6-15(11)5-7)10-2-1-3-16-10/h1-6H |
InChIキー |
WWQFYSJVVVFJLF-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















